molecular formula C16H12ClN3O B5845208 N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-pyridinyl)acrylamide

N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-pyridinyl)acrylamide

Cat. No. B5845208
M. Wt: 297.74 g/mol
InChI Key: NEWBBWSMUGOAND-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-pyridinyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-pyridinyl)acrylamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. It has also been suggested that its neuroprotective effects may be due to its ability to modulate certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
In addition to its therapeutic applications, N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-pyridinyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. It has also been found to modulate the expression of certain genes involved in various cellular processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-pyridinyl)acrylamide in lab experiments is its potent anti-inflammatory and anti-tumor activities. This makes it a valuable tool for studying the mechanisms underlying these processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-pyridinyl)acrylamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the exact mechanisms underlying its neuroprotective effects and to determine its efficacy in animal models of these diseases. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic efficacy. Finally, more studies are needed to determine the safety and toxicity of this compound in humans, which will be necessary for its eventual use as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-pyridinyl)acrylamide involves the reaction of 3-chloro-4-methylbenzaldehyde with malononitrile in the presence of a base to form the corresponding enamine. This enamine is then reacted with 3-pyridinecarboxamide in the presence of a catalyst to form the final product.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-pyridinyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-tumor activities. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c1-11-4-5-14(8-15(11)17)20-16(21)13(9-18)7-12-3-2-6-19-10-12/h2-8,10H,1H3,(H,20,21)/b13-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWBBWSMUGOAND-NTUHNPAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CN=CC=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CN=CC=C2)/C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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